![molecular formula C21H19NO3S B5502479 2-{5-[(phenylthio)methyl]-2-furoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5502479.png)

2-{5-[(phenylthio)methyl]-2-furoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related furo[2,3-c]isoquinoline derivatives involves thermal cyclization via the Curtius rearrangement, demonstrating the complexity and specificity required in forming such intricate molecular structures. This process underscores the importance of precise conditions in achieving the desired compound configurations (Itô et al., 1978).

Molecular Structure Analysis

The molecular structure of closely related compounds has been elucidated through various analytical techniques, including X-ray crystallography. For example, the crystal structure of 1-benzoyl-8,9-dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-2,3-dione offers insights into the spatial arrangement and bonding patterns within such molecules, highlighting the significance of structural analysis in understanding compound properties (Aliev et al., 1997).

Chemical Reactions and Properties

Chemical reactions involving the compound focus on transformations and reactivity patterns that are essential for further modifications and applications. Protecting-group-free synthesis techniques and reactions with primary aliphatic and aromatic amines demonstrate the versatility and reactivity of the compound's chemical structure (Chen et al., 2017).

Physical Properties Analysis

Physical properties, including stability against acid, alkylation, and conversion processes, are crucial for understanding the compound's behavior under different conditions and its suitability for various research applications. The stability and physical characteristics of furo[2,3-c]isoquinoline derivatives provide a foundation for exploring the physical properties of "2-{5-[(phenylthio)methyl]-2-furoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol" and related compounds (Itô et al., 1978).

Chemical Properties Analysis

The chemical properties of similar compounds, such as reactivity with nucleophiles and cyclization yields, shed light on the potential chemical behavior and applications of "this compound". Understanding these properties is essential for harnessing the compound's potential in scientific research, excluding pharmacological uses (Chen et al., 2017).

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

A foundational aspect of research on compounds like 2-{5-[(phenylthio)methyl]-2-furoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol involves synthetic pathways to create complex heterocyclic structures. Studies have explored the synthesis of furo[2,3-c]isoquinoline derivatives, which are closely related to the target compound, highlighting methods such as thermal cyclization via the Curtius rearrangement for creating these intricate molecules (Itô et al., 1978). These synthetic approaches are crucial for developing novel compounds with potential biological and pharmaceutical applications.

One-step Synthesis Methods

Efficiency in synthesis is another critical area of research, with studies detailing one-step synthesis methods for creating acylisothiazoles from furans. These methods offer insights into regiospecific transformations and the utility of specific reagents and conditions for achieving high yields in synthesizing heterocyclic compounds. Such approaches could be applicable or adaptable for synthesizing compounds structurally related to the target molecule (Guillard et al., 2001).

Anticancer Applications

Research into the applications of heterocyclic compounds extends into the biomedical field, with studies on the synthesis of substituted tetrahydroisoquinolines as anticancer agents. These investigations underscore the potential therapeutic roles of complex heterocyclic molecules, offering a foundation for exploring the biomedical implications of compounds like this compound. The focus on specific structural modifications and their impact on biological activity highlights the importance of detailed chemical synthesis in drug development (Redda et al., 2010).

Protecting-Group-Free Synthesis

Advancements in synthetic chemistry also include protecting-group-free approaches to create complex molecules, emphasizing the importance of efficient, streamlined synthetic routes. Such methods can enhance the accessibility and scalability of synthesizing heterocyclic compounds for research and potential pharmaceutical applications (Chen et al., 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

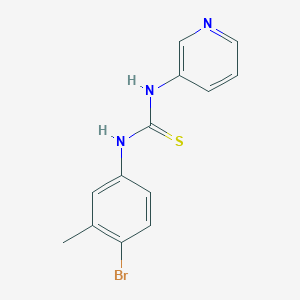

IUPAC Name |

(4-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-[5-(phenylsulfanylmethyl)furan-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO3S/c23-19-13-22(12-15-6-4-5-9-18(15)19)21(24)20-11-10-16(25-20)14-26-17-7-2-1-3-8-17/h1-11,19,23H,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVICLCMZARGIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CN1C(=O)C3=CC=C(O3)CSC4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxybenzyl}-3-azepanamine dihydrochloride](/img/structure/B5502401.png)

![N-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5502420.png)

![4-{[(4-methoxyphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5502427.png)

![4-{2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5502439.png)

![1-[(4-chlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5502450.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5502457.png)

![5-(phenoxymethyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5502503.png)